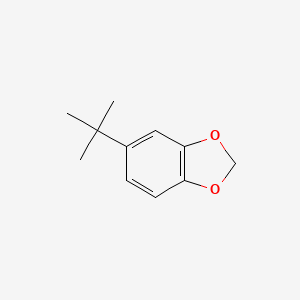

5-tert-Butyl-1,3-benzodioxole

Beschreibung

Overview of the 1,3-Benzodioxole (B145889) Chemical Class in Academic Research

The 1,3-benzodioxole moiety, also known as methylenedioxybenzene, forms the structural core of 5-tert-Butyl-1,3-benzodioxole. ebi.ac.ukwikipedia.org This heterocyclic compound consists of a benzene (B151609) ring fused to a five-membered dioxole ring. hmdb.ca The 1,3-benzodioxole scaffold is found in numerous naturally occurring and synthetic compounds. ebi.ac.ukwikipedia.org In academic research, this chemical class is significant due to the bioactivity of many of its derivatives, which has led to their investigation in fields such as pharmaceuticals and pesticides. ebi.ac.ukwikipedia.org The 1,3-benzodioxole ring system itself is a colorless liquid and can be synthesized from catechol. wikipedia.org

Significance of tert-Butyl Substitution in Aromatic Systems

The attachment of a tert-butyl group to an aromatic system, such as the benzene ring in this compound, imparts distinct properties to the molecule. The tert-butyl group is known for its significant steric bulk. stackexchange.commdpi.com This bulkiness can influence the molecule's shape and how it interacts with other molecules, for instance, by sterically hindering certain reaction sites. stackexchange.combrynmawr.edu

From an electronic standpoint, the tert-butyl group is considered an activating group in electrophilic aromatic substitution. stackexchange.comucla.edu It donates electron density to the aromatic ring primarily through an inductive effect, which stabilizes the transition state of the reaction. stackexchange.com This electron-donating nature typically directs incoming electrophiles to the ortho and para positions of the benzene ring. stackexchange.comucla.edu Furthermore, the introduction of a tert-butyl group can improve the solubility of aromatic compounds in organic solvents. acs.org

Historical Context of Research on this compound and Related Analogs

Research into 1,3-benzodioxole and its derivatives has a history rooted in the study of natural products and their synthetic modifications. While specific early research milestones for this compound are not extensively documented in readily available literature, the broader class of 1,3-benzodioxole derivatives has been of interest for their biological activities. For instance, some derivatives have been investigated for their cytotoxic activity against various tumor cell lines. chemicalbook.com The synthesis of various substituted 1,3-benzodioxole compounds has been a continuous area of study, with methods being developed to create a diversity of analogs for various research purposes. google.comepo.org

Scope and Objectives of Contemporary Research on this compound Derivatives

Current research efforts involving derivatives of this compound are often directed towards the synthesis of novel compounds with specific functional properties. A significant area of investigation is the development of new antibacterial agents. nih.govresearchgate.net For example, a series of 5-(benzo[d] hmdb.caCurrent time information in Bangalore, IN.dioxol-5-yl)-3-tert-butyl-1-substituted-4,5-dihydropyrazole derivatives have been synthesized and shown to possess antibacterial activity. nih.govresearchgate.net

The objectives of this research include the design and synthesis of new molecular structures incorporating the this compound scaffold and the evaluation of their biological activities. This involves detailed characterization of the synthesized compounds and screening them for potential applications, such as in the development of new pharmaceuticals. nih.govresearchgate.netfrontiersin.org

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

7228-36-6 |

|---|---|

Molekularformel |

C11H14O2 |

Molekulargewicht |

178.23 g/mol |

IUPAC-Name |

5-tert-butyl-1,3-benzodioxole |

InChI |

InChI=1S/C11H14O2/c1-11(2,3)8-4-5-9-10(6-8)13-7-12-9/h4-6H,7H2,1-3H3 |

InChI-Schlüssel |

GKIMVZDPIWPNIU-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C1=CC2=C(C=C1)OCO2 |

Kanonische SMILES |

CC(C)(C)C1=CC2=C(C=C1)OCO2 |

Andere CAS-Nummern |

7228-36-6 |

Synonyme |

5-TBBD 5-tert-butyl-1,3-benzodioxole |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 5 Tert Butyl 1,3 Benzodioxole and Its Derivatives

Strategies for the Construction of the 1,3-Benzodioxole (B145889) Core

The 1,3-benzodioxole moiety, also known as methylenedioxyphenyl group, is the foundational structure of the target compound. Its synthesis is a critical first step, typically achieved by forming the five-membered dioxole ring onto a pre-existing benzene (B151609) derivative.

Ring-Closing Reactions to Form the Dioxole Moiety

The most prevalent strategy for constructing the 1,3-benzodioxole core is the condensation reaction of a catechol (1,2-dihydroxybenzene) with a suitable one-carbon electrophile that acts as a methylene (B1212753) bridge. This reaction forms the characteristic O-CH₂-O linkage of the dioxole ring. chemicalbook.com Various reagents and conditions have been developed to facilitate this key ring-closing step.

Common methods involve the reaction of catechol with dihalomethanes, such as dichloromethane (B109758) or dibromomethane, in the presence of a base. The base, often potassium carbonate or sodium carbonate, deprotonates the phenolic hydroxyl groups, enabling a double nucleophilic substitution on the dihalomethane. Another effective approach is the acid-catalyzed reaction of catechol with an aldehyde or ketone. google.comorganic-chemistry.org A patented method, for instance, describes the use of a carbon-based solid acid as a highly efficient catalyst for the reaction between catechol and various aldehydes or ketones, achieving high conversion and selectivity. google.com The water generated during the reaction is typically removed azeotropically to drive the equilibrium towards the product. google.comorganic-chemistry.org

| Methylene Source | Catalyst/Base | Solvent | Key Conditions | Conversion/Yield | Reference |

|---|---|---|---|---|---|

| Aldehyde/Ketone | Carbon-based solid acid | Cyclohexane | Azeotropic water removal | >80% Conversion, >95% Selectivity | google.com |

| Methylene Chloride | Base | Not specified | Condensation reaction | General method | ontosight.ai |

| Dihalomethanes | Potassium Carbonate (K₂CO₃) | DMF or Acetone | Reflux (50-120°C) | Standard procedure | |

| Carbonyl compounds | Toluenesulfonic acid | Toluene (B28343) | Dean-Stark apparatus | Standard procedure | organic-chemistry.org |

Precursor Design and Functionalization for Benzenoid Ring Incorporation

The primary precursor for the benzenoid ring component is catechol. For the synthesis of the parent 1,3-benzodioxole, unsubstituted catechol is the starting material of choice. However, the versatility of this synthetic approach allows for the use of substituted catechols to produce more complex benzodioxole derivatives. If functional groups are desired on the benzene ring, they are often introduced at the catechol stage, prior to the formation of the dioxole ring. This pre-functionalization strategy is crucial for synthesizing derivatives with specific substitution patterns that might be difficult to achieve after the benzodioxole core is formed. For instance, starting with a substituted catechol allows for regiocontrolled synthesis of derivatives that are valuable as intermediates in medicinal chemistry and materials science. chemicalbook.com

Introduction of the tert-Butyl Group

With the 1,3-benzodioxole core in hand, the next critical step is the introduction of the tert-butyl group at the 5-position of the aromatic ring. This can be accomplished through direct alkylation or by building the ring system from a tert-butylated precursor.

Direct tert-Butylation of 1,3-Benzodioxole Systems

The most common method for introducing the tert-butyl group is the Friedel-Crafts alkylation reaction. ontosight.ai This electrophilic aromatic substitution involves treating the 1,3-benzodioxole with a tert-butylating agent in the presence of a catalyst. The electron-donating nature of the methylenedioxy group activates the aromatic ring and directs the incoming electrophile primarily to the 4- and 5-positions.

Typical tert-butylating agents include tert-butyl chloride or tert-butanol, often activated by a Lewis acid catalyst like aluminum chloride (AlCl₃). masterorganicchemistry.comcerritos.edu Alternatively, 2-methylpropene (isobutylene) can be used in the presence of a strong Brønsted acid or a solid acid catalyst. masterorganicchemistry.com The reaction often yields a mixture of products, and controlling the conditions is crucial to maximize the yield of the desired 5-substituted isomer and minimize polyalkylation, where more than one tert-butyl group is added to the ring. libretexts.orglibretexts.org The use of a large excess of the aromatic substrate can favor mono-alkylation. libretexts.orglibretexts.org Recent advancements have explored synergistic Brønsted/Lewis acid systems, such as TFA and iron catalysts, for the site-selective tert-butylation of electron-rich arenes using reagents like di-tert-butylperoxide or tertiary alcohols. escholarship.orgrsc.orgrsc.org

| Arene | tert-Butylating Agent | Catalyst System | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| Anisole (B1667542) (model) | t-BuCl | AlCl₃ | Not specified | Standard method | masterorganicchemistry.com |

| Phenol (model) | Di-tert-butylperoxide | TFA / Iron catalyst | Not specified | General method | rsc.org |

| Benzene (model) | 2-chloro-2-methylpropane | AlCl₃ | Benzene (excess) | High yield of mono-alkylation | libretexts.orglibretexts.org |

Pre-functionalization Strategies for tert-Butyl Installation

An alternative route to 5-tert-Butyl-1,3-benzodioxole involves starting with a precursor that already contains the tert-butyl group. This strategy circumvents the potential issues of regioselectivity and polyalkylation associated with direct Friedel-Crafts reactions. The synthesis would begin with 4-tert-butylcatechol, which can be prepared by the tert-butylation of catechol. This substituted catechol is then subjected to a ring-closing reaction with a methylene source, as described in section 2.1.1, to directly form the this compound skeleton. This approach offers excellent control over the position of the tert-butyl group.

Derivatization and Functionalization at the Benzodioxole Core

Once this compound is synthesized, its aromatic ring can be further functionalized to create a wide range of derivatives. The existing methylenedioxy and tert-butyl groups on the ring direct the position of subsequent electrophilic substitution reactions. The powerful electron-donating methylenedioxy group and the ortho-, para-directing tert-butyl group work in concert to influence the regiochemical outcome of these reactions.

Further functionalization can include reactions such as halogenation, nitration, or Friedel-Crafts acylation. For example, bromination would likely occur at one of the remaining activated positions on the ring. Suzuki-Miyaura coupling reactions can be employed on halogenated derivatives to form new carbon-carbon bonds, introducing aryl or vinyl groups. worldresearchersassociations.com The synthesis of various benzodioxole derivatives containing acetic acid or ketoester moieties has been reported, demonstrating that the core can be readily elaborated to include side chains with diverse functionalities. nih.gov These derivatization reactions are essential for exploring the applications of this class of compounds in various fields. evitachem.comfrontiersin.org

| Starting Material | Reaction Type | Reagents | Product Type | Reference |

|---|---|---|---|---|

| (6-bromobenzo[d] ontosight.aiontosight.aidioxol-5-yl)methanol | Suzuki-Miyaura Coupling | Various boronic acids, Pd catalyst | Biaryl benzodioxole derivatives | worldresearchersassociations.com |

| Methyl 2-(2H-1,3-benzodioxol-5-yl)acetate | Friedel-Crafts Acylation | Benzoic acid derivatives, P₂O₅ | Ketoester derivatives | nih.gov |

| 1,3-Benzodioxole | Nitration/Reduction/Bromination | HNO₃/H₂SO₄; H₂/Pd-C; NH₄Br/H₂O₂ | Aminobromo-benzodioxole derivatives | |

| Substituted benzyl (B1604629) bromide & thioglycolic acid | Multi-step synthesis | Benzo[d] ontosight.aiontosight.aidioxol-5-amine | N-(benzo[d] ontosight.aiontosight.aidioxol-5-yl) acetamides | frontiersin.org |

Compound Name Reference

| Common Name | IUPAC Name | Other Names |

|---|---|---|

| This compound | 5-(1,1-Dimethylethyl)-1,3-benzodioxole | 5-TBBD |

| 1,3-Benzodioxole | 1,3-Benzodioxole | Methylenedioxybenzene |

| Catechol | Benzene-1,2-diol | Pyrocatechol |

| tert-Butyl chloride | 2-Chloro-2-methylpropane | t-BuCl |

| Aluminum chloride | Aluminum trichloride | AlCl₃ |

| 2-Methylpropene | 2-Methylprop-1-ene | Isobutylene |

| 4-tert-Butylcatechol | 4-(1,1-Dimethylethyl)benzene-1,2-diol | - |

| Potassium carbonate | Potassium carbonate | K₂CO₃ |

| Trifluoroacetic acid | 2,2,2-Trifluoroacetic acid | TFA |

Electrophilic Aromatic Substitution Reactions on this compound

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings like the one in this compound. masterorganicchemistry.commasterorganicchemistry.com The benzodioxole ring is electron-rich, making it susceptible to attack by electrophiles. The tert-butyl group, being an ortho-, para-director, influences the position of incoming electrophiles.

A common EAS reaction is Friedel-Crafts alkylation. For instance, the tert-butylation of electron-rich arenes can be achieved using di-tert-butylperoxide in the presence of a dual Brønsted/Lewis acid catalyst system, such as trifluoroacetic acid and iron(III) chloride. rsc.org This method allows for the introduction of a tert-butyl group onto an aromatic ring. rsc.org While specific examples detailing the direct EAS on this compound are not prevalent in the provided search results, the general principles of EAS are applicable. masterorganicchemistry.commasterorganicchemistry.com For example, the nitration of 1,3-benzodioxole derivatives can be challenging but is achievable, often with directed nitration at specific positions. smolecule.com Similarly, sulfenylation can be used to introduce sulfur-based substituents onto the aromatic ring. vulcanchem.com

| Reaction Type | Reagents | Product Type | Key Considerations |

| Friedel-Crafts Alkylation | Alkyl halide, Lewis acid (e.g., AlCl₃) | Alkylated benzodioxole | Product is more nucleophilic, can lead to overalkylation. cerritos.edu |

| Nitration | HNO₃, H₂SO₄ | Nitrobenzodioxole | The methylenedioxy group is electron-donating, directing substitution. smolecule.com |

| Sulfonation | SO₃, H₂SO₄ | Benzodioxole sulfonic acid | The reaction is typically reversible. masterorganicchemistry.com |

Nucleophilic Substitution Pathways for Side-Chain Introduction

Nucleophilic substitution reactions are crucial for modifying side chains attached to the this compound core. These reactions involve the replacement of a leaving group on a side chain with a nucleophile.

For example, a bromo-substituted benzodioxole derivative can be converted to an azide (B81097) derivative through nucleophilic substitution with sodium azide. This azide can then undergo further reactions, such as cycloadditions. worldresearchersassociations.com Similarly, the bromine atom on a brominated benzodioxole can be substituted by various nucleophiles like amines, thiols, or alkoxides. The synthesis of 1-(Benzo[d] ontosight.aichemicalbook.comdioxol-5-yl)-2-(tert-butylamino)propan-1-one involves nucleophilic substitution to introduce the tert-butylamino group.

| Substrate | Nucleophile | Solvent | Product | Reference |

| 5-Bromo-6-(bromomethyl)benzo[d] ontosight.aichemicalbook.comdioxole | Sodium azide (NaN₃) | Methanol (MeOH) | 5-(Azidomethyl)-6-bromobenzo[d] ontosight.aichemicalbook.comdioxole | worldresearchersassociations.com |

| Bromo-substituted benzodioxole | Amines, thiols, alkoxides | Varies | Substituted benzodioxole |

Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling) for Aryl Linkages

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds and creating aryl linkages. This reaction typically involves the coupling of an organoboron compound (like a boronic acid) with an organohalide in the presence of a palladium catalyst and a base. worldresearchersassociations.comresearchgate.net

Derivatives of this compound containing a halogen, such as bromine, are suitable substrates for Suzuki-Miyaura coupling. For example, 1-((6-bromobenzo[d] ontosight.aichemicalbook.comdioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole has been successfully coupled with various aryl boronic acids using a palladium catalyst like PdCl₂(PPh₃)₂ to furnish a range of biaryl products. worldresearchersassociations.comresearchgate.net The efficiency of the coupling can be influenced by the electronic nature of the substituents on the aryl boronic acid. worldresearchersassociations.com

| Aryl Halide Substrate | Boronic Acid | Catalyst | Base | Yield | Reference |

| 1-((6-bromobenzo[d] ontosight.aichemicalbook.comdioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole | Various aryl boronic acids | PdCl₂(PPh₃)₂ | K₂CO₃ | 33-89% | worldresearchersassociations.comresearchgate.net |

| 5-Bromo-6-nitro-1,3-benzodioxole | (4-tert-butylphenyl)methylboronic acid | PdCl₂(PPh₃)₂ | K₂CO₃ | 78-85% | smolecule.com |

Multi-Component Reactions for Complex Scaffolds

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. mdpi.com These reactions are valued for their atom economy and ability to rapidly generate molecular diversity. mdpi.com

| Benzodioxole Reactant | Other Reactants | Reaction Type | Product Class | Reference |

| 5-Amino-2,2-difluoro-1,3-benzodioxole | Aromatic aldehydes, diethylphosphite | Three-component | α-Aminophosphonates | semanticscholar.org |

| 1,3-Benzodioxole-5-carbaldehyde | Thiourea (B124793)/urea, active methylene compounds | Biginelli-type MCR | Dihydropyrimidines | researchgate.net |

Stereoselective Synthesis and Chiral Resolution Techniques for this compound Analogs

The synthesis of specific stereoisomers (enantiomers or diastereomers) of this compound analogs is crucial when a particular spatial arrangement of atoms is required, often for biological applications. This can be achieved through stereoselective synthesis or by resolving a mixture of stereoisomers.

Stereoselective Synthesis: This approach aims to create a specific stereoisomer directly. For example, the synthesis of certain 1-(benzo[d] ontosight.aichemicalbook.comdioxol-5-yl)propan-1-one derivatives can involve stereoselective amination.

Chiral Resolution: This involves separating a racemic mixture (a 1:1 mixture of enantiomers) into its individual enantiomers. Enzymatic resolution is a common technique. For instance, lipase-catalyzed kinetic resolution has been used to separate the enantiomers of [2-methyl-2-(2'-naphthyl)-1,3-benzodioxol-4-yl]methyl acetate. researchgate.net Another example is the Amano PS-catalyzed enantioselective acylation of (±)-α-methyl-1,3-benzodioxole-5-ethanol to resolve its enantiomers. researchgate.net Chiral derivatizing agents, such as (S)-2-tert-butyl-2-methyl-1,3-benzodioxole-4-carboxylic acid ((S)-TBMB), can be used to convert enantiomers into diastereomers, which can then be separated using techniques like HPLC. koreascience.kr

| Method | Substrate | Reagent/Catalyst | Outcome | Reference |

| Enzymatic Resolution | (±)-α-Methyl-1,3-benzodioxole-5-ethanol | Amano PS lipase (B570770), vinyl acetate | Separation of enantiomers | researchgate.net |

| Enzymatic Resolution | Racemic [2-methyl-2-(2'-naphthyl)-1,3-benzodioxol-4-yl]methyl acetate | Burkholderia cepacia lipase | Separation of enantiomers | researchgate.net |

| Chiral Derivatization/HPLC | Racemic β-blockers | (S)-TBMB-COCl | Separation of diastereomeric derivatives | koreascience.kr |

Chemical Reactivity and Mechanistic Investigations of 5 Tert Butyl 1,3 Benzodioxole

General Reaction Profiles of the 1,3-Benzodioxole (B145889) Moiety

The 1,3-benzodioxole scaffold is a key structural motif found in numerous natural products and synthetic compounds, exhibiting a range of biological activities. worldresearchersassociations.com Its reactivity is largely characterized by the electron-donating nature of the methylenedioxy bridge, which activates the aromatic ring toward electrophilic substitution. This moiety can undergo a variety of chemical transformations:

Oxidation and Reduction: The 1,3-benzodioxole ring system can be oxidized to form catechols or further degraded products, while reduction can lead to the saturation of the aromatic ring.

Substitution Reactions: The aromatic ring is susceptible to electrophilic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions. researchgate.net The position of substitution is directed by the activating effect of the dioxole ring.

Cycloaddition Reactions: Derivatives of 1,3-benzodioxole can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form more complex heterocyclic systems. worldresearchersassociations.comresearchgate.net

The reactivity of the 1,3-benzodioxole moiety is fundamental to its utility as a building block in the synthesis of pharmaceuticals and other fine chemicals.

Influence of the tert-Butyl Group on Reaction Pathways and Selectivity

The presence of a tert-butyl group at the 5-position of the 1,3-benzodioxole ring significantly influences its reactivity and the regioselectivity of its reactions. ontosight.ai This influence stems from two primary factors:

Steric Hindrance: The bulky tert-butyl group can sterically hinder attack at adjacent positions on the aromatic ring, directing incoming electrophiles to less sterically encumbered sites. acs.org This effect is crucial in controlling the outcome of substitution reactions.

Electronic Effects: The tert-butyl group is weakly electron-donating through induction, which can further activate the aromatic ring towards electrophilic attack. However, its steric influence is often the dominant factor in determining reaction pathways.

The interplay of these steric and electronic effects allows for a degree of control over the synthesis of specific isomers of substituted 5-tert-butyl-1,3-benzodioxole derivatives. For instance, in Friedel-Crafts alkylation reactions, the tert-butyl group can direct the incoming alkyl group to the ortho position relative to the methoxy (B1213986) group in analogous anisole (B1667542) systems, showcasing its powerful directing effect. rsc.org

Oxidation and Reduction Chemistry of this compound

The oxidation and reduction of this compound and its derivatives have been explored, revealing pathways to various functionalized compounds.

Oxidation: While specific studies on the direct oxidation of this compound are not extensively detailed in the provided results, related benzodioxole derivatives can be oxidized. For example, the methyl group of 5-bromo-6-methyl-1,3-benzodioxole (B1266247) can be oxidized to an aldehyde or carboxylic acid. It is plausible that the tert-butyl group would be relatively stable to oxidation under many conditions, with reactions occurring at other positions on the ring or at the dioxole bridge.

Reduction: The reduction of benzodioxole derivatives can be achieved using various reducing agents. For instance, 1,3-benzodioxole-4-carbaldehyde (B60654) can be reduced to the corresponding alcohol using sodium borohydride. In the context of this compound, reduction would likely target the aromatic ring under more forcing conditions, potentially leading to cyclohexyl derivatives. The tert-butyl group itself is generally resistant to reduction.

The following table summarizes the general oxidation and reduction reactions of related benzodioxole compounds.

| Reaction Type | Reagent/Conditions | Product |

| Oxidation of Aldehyde | Potassium permanganate | Carboxylic acid |

| Reduction of Aldehyde | Sodium borohydride | Alcohol |

| Reduction of Bromo Group | Hydrogenation | Hydrogenated compound |

Mechanistic Studies of Specific Transformations

The 1,3-benzodioxole ring system can undergo ring-opening reactions under certain conditions, often catalyzed by acids or metals. researchgate.net These reactions can proceed through various mechanisms, including the formation of carbocation intermediates. researchgate.net For instance, the ring-opening polymerization of benzoxazines, which share some structural similarities, can be initiated by the coordination of a Lewis acid to the oxygen atom, leading to the cleavage of the C-O bond. researchgate.net

Rearrangement reactions of benzodioxole derivatives have also been observed. In one study, the reaction of 3,5-di-tert-butyl-o-benzoquinone (B121359) with secondary amines led to an unprecedented 1,2-shift of a tert-butyl group. researchgate.net While not directly involving this compound, this highlights the potential for rearrangements in sterically crowded systems.

Derivatives of 1,3-benzodioxole are valuable substrates in cycloaddition reactions for the construction of complex heterocyclic frameworks. worldresearchersassociations.comresearchgate.net The Huisgen 1,3-dipolar cycloaddition, a reaction between a 1,3-dipole and a dipolarophile, is a prominent example. wikipedia.org For instance, an azide (B81097) derivative of 1,3-benzodioxole can react with an alkyne in a copper-catalyzed "click reaction" to form a triazole-substituted benzodioxole. worldresearchersassociations.comresearchgate.net

The tert-butyl group in this compound derivatives can influence the stereoselectivity and regioselectivity of these cycloadditions through steric hindrance. acs.org In the case of 1,3-dipolar cycloadditions with α-methylene lactams, bulky substituents on the diazoacetate component were well-tolerated, suggesting that the tert-butyl group on the benzodioxole ring would also be compatible with such transformations. acs.org

The following table presents data on cycloaddition reactions involving benzodioxole derivatives.

| Reaction Type | Reactants | Catalyst | Product | Yield |

| Huisgen 1,3-Dipolar Cycloaddition | 5-(azidomethyl)-6-bromobenzo[d] rsc.orgdioxole, phenylacetylene | CuI | 1-((6-bromobenzo[d] rsc.orgdioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole | 82% |

| [2+2+2] Cycloaddition | Alkynes, isocyanates | Rhodium complex | Substituted pyridones | - |

The photochemical behavior of 1,3-benzodioxole derivatives has been investigated, particularly in the context of photoinitiating systems for polymerization. researchgate.netresearchgate.net The 1,3-benzodioxole moiety can act as a hydrogen donor in Type II photoinitiating systems. researchgate.net The reactivity of these systems can be tuned by the electronic nature of substituents on the benzodioxole ring. Electron-donating groups at the 5-position enhance the reactivity. researchgate.net

Furthermore, photoinduced borylation of a benzodioxole skeleton has been achieved, demonstrating a method for C-O bond activation under light irradiation. uni-regensburg.de This reaction proceeds without the need for transition metals. Photoinduced palladium catalysis has also been employed for the C(sp²)-H alkylation of unactivated arenes, although the reaction was found to be ineffective with tert-butyl bromide, suggesting limitations for certain alkyl groups. nih.gov

Structural Elucidation and Spectroscopic Characterization of 5 Tert Butyl 1,3 Benzodioxole Compounds

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., 1H, 13C, 19F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 5-tert-butyl-1,3-benzodioxole derivatives, providing detailed information about the chemical environment of magnetically active nuclei.

¹H NMR Spectroscopy is instrumental in identifying the proton framework of these molecules. For instance, in a derivative of this compound, the tert-butyl group protons characteristically appear as a sharp singlet in the upfield region of the spectrum. semanticscholar.org Aromatic protons on the benzodioxole ring and protons of the dioxole methylene (B1212753) group also give rise to distinct signals, with their chemical shifts and coupling patterns revealing their substitution pattern. semanticscholar.org In more complex derivatives, such as those incorporating pyrazoline rings, the diastereotopic protons of a CH₂ group adjacent to a chiral center may appear as separate multiplets. semanticscholar.org

¹³C NMR Spectroscopy complements ¹H NMR by providing data on the carbon skeleton. The spectrum of a this compound derivative will show a characteristic signal for the quaternary carbon of the tert-butyl group and distinct signals for the methyl carbons. semanticscholar.org The carbons of the benzodioxole ring, including the aromatic CH and quaternary carbons, as well as the methylene carbon of the dioxole ring, can be assigned based on their chemical shifts. semanticscholar.org

While ¹⁹F NMR is not directly applicable to this compound itself, it is invaluable for derivatives containing fluorine. In studies of related fluorinated benzodioxoles, ¹⁹F NMR has been used to confirm the presence and environment of fluorine atoms, with chemical shifts and coupling constants providing insight into their position on the aromatic ring and their spatial relationship with other nuclei. nih.gov

Table 1: Representative ¹H and ¹³C NMR Data for a this compound Derivative (Data is illustrative and based on a substituted pyrazoline derivative of this compound) semanticscholar.org

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| tert-Butyl (C(CH₃)₃) | 1.0 (s, 9H) | 28 |

| tert-Butyl (C(CH₃)₃) | - | 33 |

| O-CH₂-O | 5.7 (s, 2H) | 101 |

| Aromatic CH | 6.6 (m, 3H) | 106, 108, 119 |

| Aromatic C | - | 137, 146, 147 |

s = singlet, m = multiplet

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, is essential for identifying the functional groups present in this compound and its derivatives.

FT-IR Spectroscopy of this compound derivatives reveals characteristic absorption bands. The asymmetric and symmetric stretching vibrations of the C-O-C bonds in the dioxole ring are typically observed in the fingerprint region. worldresearchersassociations.com Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretching from the tert-butyl group is seen just below 3000 cm⁻¹. worldresearchersassociations.com Aromatic C=C stretching vibrations give rise to bands in the 1600-1450 cm⁻¹ region. researchgate.net For derivatives containing additional functional groups, such as a carbonyl (C=O) group, a strong absorption band will be present around 1630-1680 cm⁻¹.

While specific FT-Raman data for this compound is not as commonly reported, this technique provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations, which may be weak in the IR spectrum.

Table 2: Key FT-IR Absorption Bands for a Substituted this compound Derivative semanticscholar.org

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 1641 | C=O stretch | Amide |

| 1503 | C=N stretch | Pyrazoline |

| ~1240, 1030 | C-O-C stretch | Dioxole |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of this compound and its derivatives by analyzing their fragmentation patterns.

In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) confirms the molecular weight of the compound. For this compound, a prominent fragment corresponds to the loss of a methyl group (M-15) from the tert-butyl group to form a stable tertiary carbocation. The fragmentation of the benzodioxole ring itself can also lead to characteristic ions. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the molecule and its fragments. worldresearchersassociations.comresearchgate.net

Table 3: Illustrative Mass Spectrometry Data for a this compound Derivative nist.gov

| m/z (Mass-to-charge ratio) | Interpretation |

| 192 | Molecular Ion [M]⁺ of 5-tert-butyl-1,3-benzodioxol-2-one |

| 177 | [M-15]⁺, Loss of a methyl group |

Electronic Spectroscopy (UV-Vis) and Chiroptical Techniques (CD) for Electronic Structure and Stereochemistry

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within the molecule, which are related to the conjugated systems present.

The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the substituted benzene (B151609) ring. The benzodioxole moiety itself contributes to the electronic absorption profile. clockss.org The position and intensity of the absorption maxima can be influenced by the solvent and the presence of other chromophores in the molecule.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound in the solid state. This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule.

For a derivative of this compound that forms suitable single crystals, X-ray diffraction analysis can unambiguously confirm the connectivity of the atoms and the substitution pattern on the benzodioxole ring. It can also reveal details about the planarity of the ring system and the orientation of the tert-butyl group relative to the ring. Furthermore, crystallographic data provides insights into the intermolecular interactions, such as hydrogen bonding and van der Waals forces, that govern the packing of the molecules in the crystal lattice. mdpi.comresearchgate.net While a crystal structure for the parent this compound is not prominently cited, related benzodioxole derivatives have been extensively studied using this method. mdpi.comresearchgate.net

Computational and Theoretical Chemistry of 5 Tert Butyl 1,3 Benzodioxole

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and other ab initio techniques are used to model the electronic and geometric structure of 5-tert-Butyl-1,3-benzodioxole with high accuracy. The B3LYP hybrid functional combined with a basis set like 6-311++G(d,p) is a common choice for such calculations on organic molecules, providing a reliable balance between accuracy and computational cost. mdpi.com

Analysis of the electronic structure provides a map of electron density, indicating regions of the molecule that are electron-rich or electron-poor. This is crucial for predicting reactivity. For benzodioxole derivatives, the molecular electrostatic potential (MEP) map is often calculated to visualize these regions. researchgate.net

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding chemical reactivity and electronic transitions. The energy gap between HOMO and LUMO provides an indication of the molecule's kinetic stability. While specific calculations for this compound are not detailed in the provided literature, analyses on similar structures like 5-nitro-1,3-benzodioxole (B1580859) show significant charge transfer interactions, which are elucidated through Natural Bond Orbital (NBO) analysis. researchgate.net

Table 1: Common Quantum Calculation Methods and Their Applications

| Computational Method | Purpose | Expected Insights for this compound |

|---|---|---|

| DFT (e.g., B3LYP/6-311++G(d,p)) | Geometry Optimization | Predicts the most stable 3D structure, bond lengths, and angles. mdpi.com |

| Molecular Electrostatic Potential (MEP) | Reactivity Prediction | Visualizes electron-rich (negative potential) and electron-poor (positive potential) sites. researchgate.net |

| Frontier Molecular Orbital (FMO) Analysis | Electronic Properties | Determines HOMO-LUMO energy gap, indicating chemical reactivity and stability. researchgate.net |

| Natural Bond Orbital (NBO) Analysis | Bonding and Interactions | Analyzes intramolecular charge transfer and hyperconjugative interactions. researchgate.net |

Quantum chemical calculations can predict various spectroscopic properties. Theoretical calculations of vibrational wavenumbers (FT-IR and FT-Raman spectra) for the related compound 5-nitro-1,3-benzodioxole have shown good agreement with experimental values after scaling. researchgate.net Such calculations allow for the precise assignment of vibrational modes.

Similarly, theoretical calculations of Nuclear Magnetic Resonance (NMR) shifts (¹H and ¹³C) are a powerful tool for structure elucidation. researchgate.net For this compound, this would involve predicting the chemical shifts for the protons and carbons of the benzodioxole core and the tert-butyl group, aiding in the interpretation of experimental NMR data.

The five-membered dioxole ring in 1,3-benzodioxole (B145889) is not planar and can adopt different conformations (puckering and twisting modes). acs.org Conformational analysis using quantum chemical methods can map the potential energy surface to identify the most stable equilibrium conformations and the energy barriers between them. The bulky tert-butyl group on the benzene (B151609) ring is expected to have minimal direct impact on the dioxole ring's puckering but its rotational freedom represents another conformational variable to be considered.

Molecular Dynamics Simulations to Investigate Dynamic Behavior

While quantum mechanics is ideal for static properties, molecular dynamics (MD) simulations are used to study the behavior of molecules over time. MD simulations can model the conformational dynamics of this compound, such as the puckering of the dioxole ring and the rotation of the tert-butyl substituent. researchgate.net These simulations can also be used to understand how the molecule interacts with its environment, for instance, in a solvent or near a biological membrane, by modeling degradation pathways or binding stability. researchgate.net

Structure-Activity Relationship (SAR) Modeling Principles

Structure-Activity Relationship (SAR) studies aim to correlate a molecule's chemical structure with its biological activity. For benzodioxole derivatives, SAR insights have been derived from comparing the biological activities of structurally similar compounds.

Key SAR insights for related compounds indicate:

Benzodioxole Moiety : This group often participates in hydrophobic interactions with target proteins. Replacing it with a simpler phenyl ring has been shown to reduce the biological activity in certain classes of compounds, underscoring its importance.

tert-Butyl Group : The inclusion of a bulky tert-butyl group can enhance metabolic stability. In one study on complex isoxazole (B147169) derivatives, replacing a tert-butyl group with a smaller methyl group led to a significant decrease in plasma half-life. This suggests the tert-butyl group can sterically hinder metabolic enzymes.

Table 2: Structure-Activity Relationship (SAR) Principles from Benzodioxole Derivatives

| Structural Moiety | Observation in Analogues | Implication for SAR | Source |

|---|---|---|---|

| Benzo[d] dntb.gov.uadioxole | Replacement with a phenyl ring reduces anticonvulsant activity. | Crucial for hydrophobic interactions with biological targets. | |

| tert-Butyl Group | Replacement with a smaller methyl group decreases plasma half-life. | Enhances metabolic stability, likely through steric shielding. |

| Azetidine Carboxamide | N-Methylation of this linker reduces blood-brain barrier permeability. | Small structural changes can significantly impact pharmacokinetic properties. | |

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is widely used to understand and predict ligand-target interactions at a molecular level.

Derivatives of 1,3-benzodioxole have been the subject of numerous docking studies to investigate their potential as therapeutic agents. researchgate.netnih.gov For example, derivatives have been docked into the active sites of targets like tubulin to explore anticancer activity and α-amylase to investigate antidiabetic potential. nih.gov this compound itself has been noted for its effects on cytochrome P450 (CYP) enzymes, and molecular docking would be the primary computational tool to investigate the specific binding interactions with different CYP isoforms.

Table 3: Examples of Molecular Docking Targets for Benzodioxole Derivatives

| Biological Target | Therapeutic Area | Investigated Derivative Class | Source |

|---|---|---|---|

| Tubulin | Anticancer | Dacarbazine-tagged benzodioxoles | nih.gov |

| P. aeruginosa PqsR | Antimicrobial | Dihydropyrazole benzodioxoles | researchgate.net |

| α-Amylase | Antidiabetic | Azetidine-carboxamide benzodioxoles | |

| Auxin Receptor TIR1 | Plant Growth Regulation | Acetamide benzodioxoles | frontiersin.org |

| Cytochrome P450 (CYP) Enzymes | Drug Metabolism | this compound | |

Interactions of 5 Tert Butyl 1,3 Benzodioxole with Biological Systems: Mechanistic Insights Non Human Focus

Modulation of Enzyme Systems (e.g., Cytochrome P450 Enzymes)

Research into 5-tert-Butyl-1,3-benzodioxole, also referred to as t-BBD, has revealed its significant capacity to modulate the activity of xenobiotic-metabolizing enzymes, most notably the cytochrome P450 (CYP450) superfamily. These enzymes are central to the metabolism and detoxification of foreign compounds.

Studies in mouse models have demonstrated that this compound acts as a selective inducer of specific CYP450 isozymes. nih.gov Treatment of male C57BL/6 mice with this compound resulted in an increase in both the protein and messenger RNA (mRNA) levels for CYP1A2 and CYP2B10 in the liver. nih.gov The elevation of mRNA levels indicates that the induction mechanism occurs at the transcriptional level, meaning the compound stimulates the genes responsible for producing these specific enzymes. nih.gov Notably, the induction did not extend to all related enzymes, as CYP1A1 levels were not detectably increased by the treatment. nih.gov

In addition to induction, this compound also exhibits inhibitory effects on certain CYP450 activities in vitro. nih.gov This dual capability of both inducing and inhibiting metabolic enzymes highlights a complex interaction profile with the cellular detoxification machinery.

Furthermore, mechanistic studies on a closely related analog, 2,2-dimethyl-5-t-butyl-1,3-benzodioxole (DBBD), suggest a potential interaction with the aryl hydrocarbon (Ah) receptor. nih.gov In in vivo experiments, DBBD was found to reduce the amount of available Ah receptor, which is a key transcription factor in the induction of enzymes like CYP1A1 by compounds such as 3-methylcholanthrene (B14862). nih.gov This action suggests that some benzodioxole derivatives may antagonize certain induction pathways by downregulating crucial cellular receptors. nih.gov

The induction of specific CYP450 isozymes by this compound leads to measurable changes in the metabolic activity of liver microsomes toward different substrates. Liver microsomes from mice treated with the compound showed the highest activity in pentoxyresorufin (B137128) O-dealkylation (PROD), a reaction primarily catalyzed by the CYP2B family. nih.gov This finding aligns with the observed induction of CYP2B10. nih.gov

Slightly increased enzymatic activity was also noted for other substrates, including ethoxyresorufin O-deethylation (EROD), benzo[a]pyrene (B130552) hydroxylation (BaP-OH), and acetanilide (B955) hydroxylation (Acet-OH). nih.gov In vitro inhibition assays further clarified its specificity, showing that this compound, along with its analogs, consistently inhibited PROD activity. nih.gov However, it was a less potent inhibitor of EROD and Acet-OH activities compared to the n-butyl analog. nih.gov

Detailed enzyme kinetic parameters, such as K_m (Michaelis constant) and V_max (maximum reaction velocity), for this compound as a direct substrate for these enzymes are not extensively documented in the available literature. The existing research primarily focuses on how the compound alters the enzyme kinetics of other model substrates.

| Enzyme Activity Assay | Primary CYP Isozyme(s) | Effect in Microsomes from t-BBD Treated Mice nih.gov |

|---|---|---|

| Pentoxyresorufin O-dealkylation (PROD) | CYP2B family | Highest activity observed |

| Ethoxyresorufin O-deethylation (EROD) | CYP1A1, CYP1A2 | Slightly higher activity |

| Benzo[a]pyrene hydroxylation (BaP-OH) | CYP1A1, CYP1A2 | Slightly higher activity |

| Acetanilide hydroxylation (Acet-OH) | CYP1A2 | Slightly higher activity |

Metabolic Transformation Pathways in Non-Human Biological Models (e.g., animal microsomes, microbial systems)

The biotransformation of this compound involves several metabolic pathways that modify its structure, facilitating its eventual excretion. These transformations primarily occur through Phase I (oxidation and hydrolysis) and Phase II (conjugation) reactions.

The structure of this compound presents two primary sites for oxidative metabolism by cytochrome P450 enzymes: the benzodioxole ring and the tert-butyl group.

Metabolism of the 1,3-Benzodioxole (B145889) Ring : The methylenedioxy bridge of the benzodioxole ring is a known target for CYP450-catalyzed oxidation. nih.gov This process involves an initial monooxygenation to form a 2-hydroxy derivative. This unstable intermediate can undergo further transformation to a 2-hydroxyphenyl formate (B1220265), which may then yield either formate or carbon monoxide as minor metabolic products. nih.gov This metabolic pathway is linked to the mechanism by which many 1,3-benzodioxole compounds inhibit microsomal oxidation. nih.gov

Metabolism of the tert-Butyl Group : The tert-butyl group is also susceptible to oxidative metabolism. hyphadiscovery.com Typically, this involves the hydroxylation of one of the methyl groups by CYP enzymes to form a primary alcohol metabolite. hyphadiscovery.com This hydroxylated intermediate can then be further oxidized to form a carboxylic acid derivative. hyphadiscovery.com For example, the metabolism of the tert-butyl group in the drug terfenadine (B1681261) by CYP3A4 results in the formation of fexofenadine, an active acid metabolite. hyphadiscovery.com

Studies involving microbial systems have also demonstrated the biotransformation of related structures. For instance, fungi such as Geotrichum candidum have been used for the stereoselective reduction of ketones on benzodioxole derivatives, and lipases like Candida antarctica lipase (B570770) B can catalyze stereoselective reactions on these compounds, highlighting the potential of microbial systems in metabolizing this class of chemicals. researchgate.net

Following Phase I oxidative reactions, the resulting metabolites, particularly those with newly introduced hydroxyl groups, can undergo Phase II conjugation reactions. These reactions increase the water solubility of the metabolites, preparing them for excretion.

The primary alcohol formed from the hydroxylation of the tert-butyl group is a prime candidate for conjugation. Based on the metabolic pathways of other tert-butyl-containing xenobiotics, this hydroxylated metabolite is expected to undergo:

Glucuronidation : The attachment of glucuronic acid, catalyzed by UDP-glucuronosyltransferases (UGTs).

Sulfation : The addition of a sulfo group, catalyzed by sulfotransferases (SULTs). hyphadiscovery.com

While specific studies identifying the full range of conjugated metabolites for this compound are limited, these pathways are the principal routes for the detoxification and clearance of hydroxylated xenobiotics.

Receptor Binding Studies and Mechanistic Investigations of Biological Activities (excluding clinical efficacy)

Mechanistic investigations into how benzodioxole derivatives exert their biological effects have pointed toward interactions with specific cellular receptors. As mentioned, studies on the analog 2,2-dimethyl-5-t-butyl-1,3-benzodioxole (DBBD) have provided significant insights into interactions with the Ah receptor. nih.gov

In vivo experiments showed that treatment with DBBD led to a reduction in the available hepatic Ah receptor levels in mice. nih.gov This effect was additive when co-administered with the classic Ah receptor agonist 3-methylcholanthrene. nih.gov Although DBBD did not appear to displace 3-methylcholanthrene from the receptor in vitro, its ability to reduce receptor availability in a living system suggests a mechanism of antagonism or downregulation. nih.gov This interaction effectively blocks the ability of typical Ah receptor agonists to induce cytochrome P450 enzymes, providing a clear mechanism for its anti-inductive activity. nih.gov

Ligand-Receptor Interaction Profiling

There is no available data from in vitro or in vivo studies that characterizes the binding affinity or interaction of this compound with specific biological receptors. Research on related but distinct benzodioxole derivatives has explored their interactions with various targets, including the auxin receptor TIR1 in plants and other cellular targets in cancer cell lines. researchgate.netfrontiersin.orgnih.gov However, these findings are specific to the tested derivatives and cannot be extrapolated to this compound.

Table 1: Ligand-Receptor Interaction Profile of this compound

| Receptor Target | Binding Affinity (e.g., Ki, IC50) | Assay Type | Species/Cell Line |

|---|

Signal Transduction Pathway Modulation at a Molecular Level

Table 2: Modulation of Signal Transduction Pathways by this compound

| Pathway | Key Molecular Target | Observed Effect | Model System |

|---|

Applications in Advanced Materials and Catalysis

Utilization as Ligands in Asymmetric Catalysis

The 1,3-benzodioxole (B145889) scaffold has been effectively employed to create a chiral environment in metal-catalyzed asymmetric reactions. The introduction of a tert-butyl group, often in conjunction with other substituents, plays a crucial role in fine-tuning the steric and electronic properties of these catalysts.

A prominent class of ligands derived from the benzodioxole structure are chiral bisphosphine ligands. One of the most successful examples is the SEGPHOS family, which features a 4,4'-bi-1,3-benzodioxole backbone. A key derivative is (R)-DTBM-SEGPHOS, where DTBM stands for di(3,5-di-tert-butyl-4-methoxyphenyl)phosphino groups attached to the 5 and 5' positions of the bi-benzodioxole core. rsc.org These P-chiral phosphine (B1218219) ligands are synthesized using phosphine-boranes as intermediates and are designed to be conformationally rigid and electron-rich. nih.govtcichemicals.com

These ligands, when complexed with transition metals like palladium, rhodium, iridium, copper, and gold, form highly effective catalysts for a wide range of enantioselective transformations. beilstein-journals.orgnih.govresearchgate.netresearchgate.net They have been successfully applied in asymmetric reactions such as:

Hydrogenations

Cycloadditions beilstein-journals.org

Allylic Alkylations

Kinetic Resolutions rsc.org

Carboxylations rsc.org

Intramolecular Hydroaminocyclizations researchgate.net

The high efficiency of these ligands allows for the synthesis of optically active compounds, which are crucial intermediates for pharmaceuticals and other fine chemicals, with excellent enantiomeric excess (ee). nih.gov

The catalytic performance of ligands like DTBM-SEGPHOS is significantly influenced by the structural features of the tert-butyl and benzodioxole components.

Steric Hindrance : The bulky di-tert-butyl groups on the phosphine substituents create a well-defined and sterically hindered chiral pocket around the metal center. researchgate.net This steric bulk is critical for controlling the geometry of the transition state and stabilizing reactive intermediates, which directly leads to superior stereochemical outcomes and high enantioselectivity. In some cases, the steric influence allows for reactions with substrates also bearing bulky t-butyl groups, which was not previously possible with traditional ligands. researchgate.net

Electronic Properties : The benzodioxole backbone and the methoxy (B1213986) groups on the phenyl rings of the DTBM substituent contribute to a high electron density on the phosphine atoms. researchgate.net This electron-rich nature enhances the ligand's ability to coordinate with the metal center, stabilizing the catalytic complex and promoting its reactivity.

Rigid Backbone : The bi-1,3-benzodioxole structure provides a rigid and stable scaffold. This rigidity helps to maintain the specific chiral conformation required for effective enantioselection during the catalytic cycle.

The combination of these steric and electronic factors results in ligands that exhibit pronounced catalytic activity and high enantioselectivity, often outperforming other ligand systems in challenging transformations. researchgate.net

| Reaction Type | Metal Center | Substrate Type | Key Finding | Reference |

|---|---|---|---|---|

| Kinetic Resolution | Palladium (Pd) | Tertiary Propargylic Alcohols | Achieved excellent enantioselectivities for both recovered alcohols and resulting allenoic acids. | rsc.org |

| Asymmetric Hydrogenation | Iridium (Ir) | α-pivaloyloxy-1-(2-furyl)ethanone | Demonstrated high catalytic activity with a turnover number (TON) up to 5,000. | |

| Asymmetric α-Alkylation | Copper (Cu) | 2-Acylimidazoles | High enantioselectivity (up to 99% ee) for the synthesis of α-chiral carboxylic acid derivatives. | nih.gov |

| Enantioselective Cycloaddition | Gold (Au) | Allene-alkene substrates | Good to high enantioselectivities (54-96% ee) depending on the substrate tether. | beilstein-journals.org |

| Hydroaminocyclization | Palladium (Pd) | ortho-Alkynylanilines | Enabled enantioselective synthesis of optically active, axially chiral indoles. | researchgate.net |

Integration into Polymeric Materials and Functional Polymers

The 5-tert-butyl-1,3-benzodioxole structure is a versatile component in polymer science, serving as a precursor for monomers and as a functional moiety in photoinitiating systems. ontosight.ai

While direct polymerization of this compound is not common, its derivatives can be functionalized to act as monomers. For instance, the related compound 5-vinyl-1,3-benzodioxole has been synthesized and successfully homopolymerized using radical, cationic, and anionic initiators. lsu.edu It has also been used in radical copolymerizations with monomers like methyl methacrylate (B99206) and styrene. lsu.edu The resulting polymers contain the benzodioxole unit as a repeating part of the main chain. Furthermore, these vinyl monomers can be used to create crosslinked polymer beads, demonstrating the utility of the benzodioxole scaffold in forming polymer networks. lsu.edu The introduction of a tert-butyl group onto such a monomer could be used to modify the physical properties of the resulting polymer, such as its thermal stability and solubility.

Additionally, benzodioxole derivatives have been investigated for their role in creating cross-linked materials through other mechanisms. For example, bisbenzodioxinone compounds, upon photolysis, can generate bisketenes that act as cross-linkers for polymers containing hydroxyl groups, such as poly(2-hydroxyethyl methacrylate) (PHEMA). acs.org

The 1,3-benzodioxole moiety has been extensively studied as a co-initiator in Type II photoinitiator systems, particularly with benzophenone (B1666685) (BP). scispace.comresearchgate.net These systems are crucial for photopolymerization, a process widely used in coatings, inks, and adhesives. researchgate.net

In a typical BP/benzodioxole system, UV irradiation excites the benzophenone to a triplet state. The excited BP then abstracts a hydrogen atom from the methylene (B1212753) bridge of the 1,3-benzodioxole's cyclic acetal (B89532) group. scispace.comresearchgate.net This hydrogen abstraction generates initiating radicals that start the free radical polymerization of monomers like acrylates. scispace.comresearchgate.net

Research has shown that the substitution pattern on the benzodioxole ring significantly impacts the system's reactivity. The introduction of electron-donating groups at the 5-position increases the reactivity of the photoinitiator system. scispace.comresearchgate.net Conversely, electron-withdrawing groups have the opposite effect. scispace.com The tert-butyl group is an electron-donating group, and its presence at the 5-position would therefore be expected to enhance the photoinitiation efficiency. This increased reactivity is attributed to the facilitated hydrogen abstraction from the more electron-rich benzodioxole ring. scispace.com

To improve biocompatibility and reduce the migration of small molecules, one-component photoinitiators have been developed where the benzophenone chromophore and the benzodioxole hydrogen donor are part of the same molecule. scispace.comresearchgate.net This design ensures the close proximity of the two functional parts, potentially leading to faster and more efficient intramolecular radical generation compared to the corresponding two-component (bimolecular) system. scispace.com

Research in Optical and Electronic Materials Development

The 1,3-benzodioxole core, particularly when functionalized with groups like tert-butyl, is a subject of research for creating materials with specific optical and electronic properties. ontosight.ai The rigid, aromatic structure combined with the potential for electronic modification through substituents makes it an attractive building block.

Derivatives of 1,3-benzodioxole are used in the manufacture of polymers and chemicals intended for applications such as coatings and inks. europa.eu Research into Schiff bases derived from precursors like 2-hydroxy-5-tert-butyl-1,3-benzenedicarboxaldehyde has demonstrated their potential as luminescent materials. mdpi.com These compounds can be deposited as thin layers and exhibit fluorescence, with band-gap energies suitable for applications in optoelectronic devices like LEDs. mdpi.com The presence of the bulky tert-butyl group can influence the crystal packing and intermolecular interactions, which in turn affects the material's solid-state optical properties. mdpi.com

Furthermore, theoretical and experimental studies on chalcones incorporating a 1,3-benzodioxole ring have been conducted to explore their electronic properties, non-linear optical (NLO) behavior, and potential as functional materials. nih.gov The development of functional 1,3-benzodioxoles that exhibit fluorescence upon chemical transformation suggests their utility as sensors or responsive materials. clockss.org While direct research on the optical and electronic materials derived specifically from this compound is still emerging, the foundational studies on related structures indicate a promising avenue for the development of advanced functional materials.

Future Research Directions and Unexplored Avenues for 5 Tert Butyl 1,3 Benzodioxole

Emerging Synthetic Methodologies

The synthesis of 5-tert-butyl-1,3-benzodioxole and its derivatives has traditionally relied on established organic chemistry routes, such as the reaction of 1,3-benzodioxole (B145889) with tert-butylating agents. ontosight.ai However, the future of its synthesis lies in the adoption of more advanced and sustainable methodologies that offer greater efficiency, control, and environmental compatibility.

One of the most promising areas is the application of flow chemistry . Continuous-flow systems, which have been used for the efficient alkylation of other benzodioxole precursors, offer precise control over reaction parameters like temperature and residence time, often leading to higher yields and reduced side reactions. This technology is particularly advantageous for managing reaction safety and scalability.

Furthermore, advancements in catalysis are expected to play a crucial role. This includes the development of eco-friendly catalytic systems, such as using titanium-silicalite or tin-doped MCM-41 catalysts in vapor phase reactions, which represents a greener alternative to traditional methods. The use of phase transfer catalysis has also been shown to enhance the efficiency of methylenation reactions for the benzodioxole core under mild conditions. Future work will likely focus on tailoring these catalytic systems specifically for the tert-butylation of the benzodioxole ring, optimizing for regioselectivity and yield.

Modern coupling reactions, such as the Suzuki-Miyaura coupling, are also being explored for creating complex benzodioxole derivatives, indicating a trend towards more sophisticated molecular architectures built upon the this compound scaffold. researchgate.net

| Methodology | Potential Advantages for this compound Synthesis | Relevant Research Area |

| Flow Chemistry | Enhanced safety, scalability, precise control, improved yield. | Process Chemistry, Green Chemistry |

| Advanced Catalysis | Higher efficiency, milder reaction conditions, sustainability. | Green Chemistry, Materials Science |

| Modern Coupling Reactions | Access to complex derivatives, functional group tolerance. researchgate.net | Medicinal Chemistry, Organic Synthesis |

Advanced Spectroscopic and Imaging Techniques for Real-time Analysis

While standard spectroscopic methods like NMR, IR, and mass spectrometry are fundamental for the characterization of this compound, future research will increasingly leverage more advanced techniques for real-time analysis and deeper structural elucidation. mdpi.com

The integration of in-line process analytical technology (PAT) , such as ReactIR (Infrared) and process NMR, within flow chemistry platforms allows for the real-time monitoring of reaction kinetics and the formation of intermediates. researchgate.net This provides an unprecedented level of understanding and control over the synthesis process, enabling rapid optimization. For instance, the deprotonation of a starting material and the subsequent formation of an enolate can be observed in real-time, ensuring the reaction proceeds as intended before the addition of subsequent reagents. researchgate.net

For detailed structural and stereochemical analysis, advanced one- and two-dimensional NMR techniques are indispensable. dokumen.pub Methods like HETCOR, HSQC, and HMBC are critical for unambiguously assigning the complex structures of derivatives. dokumen.pub For chiral derivatives, the use of chiral stationary phases in chromatography and Circular Dichroism (CD) spectroscopy will be essential to ensure and confirm enantiomeric purity.

High-resolution mass spectrometry (HRMS) is crucial for confirming molecular formulas with high accuracy, which is vital for distinguishing between isomers and identifying metabolites in biological studies.

| Technique | Application in this compound Research | Key Information Provided |

| Process NMR/IR (PAT) | Real-time monitoring of synthesis in flow reactors. researchgate.net | Reaction kinetics, intermediate detection, process optimization. |

| 2D NMR (HSQC, HMBC) | Unambiguous structural elucidation of complex derivatives. dokumen.pub | Carbon-proton connectivity, detailed structural mapping. |

| Chiral Chromatography | Separation of enantiomers. | Enantiomeric purity and separation. |

| High-Resolution Mass Spectrometry (HRMS) | Precise mass determination of parent compound and metabolites. | Elemental composition, structural confirmation. |

Deeper Mechanistic Understanding of Enzyme Interactions

A significant area of future research for this compound involves elucidating its interactions with biological systems, particularly enzymes. The compound is known to be studied for its effects on cytochrome P450 (CYP) enzymes, and its bulky tert-butyl group may influence its metabolic stability.

Future studies will likely employ a combination of experimental and computational approaches to gain a deeper mechanistic understanding. In vitro metabolism studies using liver microsomes will continue to be essential for identifying the specific CYP isoforms responsible for its metabolism and for characterizing the resulting metabolites. This is crucial for predicting its behavior and persistence in biological systems.

The investigation of benzodioxole derivatives as inhibitors of enzymes like cyclooxygenases (COX) highlights a path for future research. nih.gov To move beyond preliminary findings, molecular docking and dynamic simulation studies will be employed to visualize the binding modes of this compound within the active sites of target enzymes. nih.govresearchgate.net This computational approach can explain structure-activity relationships (SAR) and guide the design of more potent and selective analogues. nih.gov For example, understanding how the bulky tert-butyl group fits into a hydrophobic pocket of an enzyme could be key to its biological activity.

Furthermore, studies on the biodegradation of related fluorinated benzodioxoles by microorganisms like Pseudomonas putida have revealed specific enzymatic pathways, such as those involving dioxygenases. nih.gov Similar approaches could be used to investigate the environmental fate of this compound and to discover novel biocatalytic applications.

Novel Applications in Materials Science and Green Chemistry

While much of the focus on benzodioxole derivatives has been in pharmacology and agriculture, significant unexplored potential exists in materials science and green chemistry. ontosight.aifrontiersin.org The unique electronic and structural properties of the this compound scaffold make it an attractive building block for novel functional materials.

In materials science , the compound could serve as a monomer or a key intermediate in the synthesis of specialized polymers and dyes. ontosight.ai The benzodioxole ring system, combined with the bulky tert-butyl group, could impart desirable properties such as thermal stability, hydrophobicity, and specific optical characteristics to new materials. Future research could explore its incorporation into polymer backbones to create materials with tailored refractive indices or dielectric properties.

In the realm of green chemistry , the focus extends beyond just sustainable synthesis. Benzodioxole derivatives have been designed as potent plant root growth promoters that act as auxin receptor agonists. frontiersin.org This opens a promising avenue for developing new, highly effective agricultural products that could enhance crop yields with potentially lower environmental impact. frontiersin.org The development of such biorational agents aligns perfectly with the principles of green chemistry. Further research will involve optimizing these structures to maximize bioactivity and field performance, representing a shift towards intelligent and sustainable agricultural solutions.

| Field | Potential Application of this compound | Future Research Focus |

| Materials Science | Monomer for specialty polymers; Intermediate for functional dyes. ontosight.ai | Synthesis of novel polymers with tailored thermal and optical properties. |

| Green Chemistry (Agriculture) | Scaffold for developing plant growth promoters and biorational insecticides. frontiersin.orgsci-hub.se | Structure-activity relationship studies to enhance bioactivity and field efficacy. |

| Green Chemistry (Synthesis) | Utilizing eco-friendly synthetic routes like flow chemistry and biocatalysis. nih.gov | Optimization of sustainable production methods. |

Conclusion

Synthesis of Key Research Findings

5-tert-Butyl-1,3-benzodioxole is a valuable compound in the field of organic chemistry, primarily serving as a versatile building block for the synthesis of more complex molecules. Its synthesis is achievable through various established methods, including direct tert-butylation of 1,3-benzodioxole (B145889) and lithiation-based strategies. The presence of the tert-butyl group significantly influences its physical and chemical properties, notably increasing its hydrophobicity and providing steric hindrance that affects its reactivity. Research has demonstrated its utility in creating diverse derivatives, including heterocyclic compounds with potential applications in materials science and medicinal chemistry.

Remaining Challenges and Future Prospects for this compound Research

Despite the progress made, challenges remain in the synthesis and application of this compound. One key challenge is the development of more efficient and environmentally benign synthetic routes that offer high yields and selectivity, particularly for large-scale production. The formation of isomeric byproducts during synthesis can also be a significant issue that requires careful optimization of reaction conditions.

Future research will likely focus on several promising areas. There is a need to further explore the full range of its chemical reactivity, including investigating novel transformations and functionalizations of the benzodioxole ring system. A deeper understanding of its reaction mechanisms will enable the design of more sophisticated molecular architectures. The exploration of its derivatives as potential new materials, such as polymers and functional dyes, remains a largely untapped area with significant potential. ontosight.ai Furthermore, while this article has focused on its chemical aspects, continued investigation into the biological activities of its derivatives could lead to the discovery of new lead compounds for various applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and conditions for preparing 5-tert-butyl-1,3-benzodioxole derivatives?

- Methodological Answer : Derivatives of this compound can be synthesized via nucleophilic substitution or condensation reactions. For example, pyrazole-carbohydrazide derivatives are prepared by refluxing precursors in POCl₃, followed by neutralization with NaHCO₃ and recrystallization from ethanol. Key parameters include reaction time (4–6 hours), temperature (80–100°C), and solvent selection (e.g., ethanol for recrystallization). Yields range from 50% to 90%, depending on substituent steric effects .

- Table: Example Synthesis Data

| Derivative | Yield (%) | Melting Point (°C) | Key Analytical Data (MS) |

|---|---|---|---|

| 12 | 90 | 136–138 | MS: 392.64 (calc. 392.18) |

| 13 | 70 | 196–198 | MS: 470.34 (calc. 470.1) |

| 14 | 53 | 230–232 | MS: 406.39 (calc. 406.2) |

Q. How are spectroscopic techniques (NMR, MS) applied to characterize this compound derivatives?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks based on substituent-induced chemical shifts. For example, the tert-butyl group exhibits a singlet at ~1.3 ppm (¹H) and 29–35 ppm (¹³C). The benzodioxole moiety shows aromatic protons at 6.5–7.5 ppm and oxygenated carbons at 100–110 ppm .

- Mass Spectrometry (MS) : Use high-resolution MS to confirm molecular ions (e.g., [M⁺] peaks). Discrepancies between calculated and observed values (e.g., 392.18 vs. 392.64) may arise from isotopic patterns or adduct formation .

Q. What is the role of tert-butyl groups in modulating reactivity in electrophilic substitution reactions?

- Methodological Answer : The tert-butyl group acts as a steric hindrance agent, directing electrophilic attacks to the less hindered positions on the benzodioxole ring. For example, lithiation reactions at the 6-position are hindered, favoring functionalization at the 4-position. Reactivity can be confirmed by monitoring reaction progress via TLC and isolating products through distillation or column chromatography .

Advanced Research Questions

Q. How are copolymerization reactivity ratios determined for this compound derivatives?

- Methodological Answer : Reactivity ratios (r₁, r₂) are calculated using the Fineman-Ross method . For copolymerizing 5-vinyl-1,3-benzodioxole (M₁) with styrene (M₂), bulk copolymerizations are conducted at low conversions. Copolymer composition is analyzed via elemental analysis or ¹H NMR. Plotting vs. (where ) yields and , indicating moderate alternation tendency .

Q. What nonlinear optical (NLO) properties are exhibited by this compound chalcone derivatives?

- Methodological Answer : NLO properties are evaluated using UV-Vis absorption , fluorescence spectroscopy , and theoretical DFT calculations . For example, (E)-N-(4-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)phenyl)quinoline-3-carboxamide exhibits a planar molecular structure (rms deviation ≤ 0.095 Å) with an extended π-conjugation system, leading to strong hyperpolarizability (β) values. Experimental data should be cross-validated with computational models (e.g., Gaussian 09) .

Q. How does crystallographic analysis inform the molecular geometry of this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) reveals space group symmetry (e.g., Pca2₁) and molecular conformation. For example, chalcone derivatives crystallize with two independent molecules per asymmetric unit, both in the E-configuration regarding the exocyclic C=C bond. Hydrogen-bonding networks and torsion angles (< 5°) confirm planarity, critical for optical property predictions .

Q. What strategies resolve contradictions in biological activity data for this compound derivatives?

- Methodological Answer : Discrepancies in bioactivity (e.g., anticonvulsant vs. cytotoxic effects) are addressed by:

- Dose-response assays : Testing derivatives across a concentration range (0.1–100 µM).

- Structure-activity relationship (SAR) studies : Correlating substituents (e.g., bromo, nitro groups) with efficacy.

- Hemolytic capacity evaluation : Using erythrocyte lysis assays to differentiate therapeutic vs. toxic thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.